molecular formula C10H10BrFO2 B1434854 Ethyl 5-bromo-4-fluoro-2-methylbenzoate CAS No. 1564543-52-7

Ethyl 5-bromo-4-fluoro-2-methylbenzoate

Cat. No. B1434854
M. Wt: 261.09 g/mol
InChI Key: ALPDZZBGNONNMI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoro-2-methylbenzoate is an organic compound . It is commonly used in the synthesis of complex organic molecules.


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-4-fluoro-2-methylbenzoate is C10H10BrFO2 . The InChI code is 1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5H,3H2,1-2H3 .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline
Pokhodylo and Obushak (2019) reported the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of related bromo-fluoro-methylbenzoate derivatives in synthesizing heterocyclic compounds with potential applications in materials science and organic chemistry. This demonstrates the role of such compounds in facilitating complex chemical syntheses and the development of new materials with unique properties (Pokhodylo, N., & Obushak, M., 2019).

Hydrothermal Synthesis and Fluorescence Properties of Dinuclear Zn(II) Complex
In a study on the synthesis and fluorescence properties of dinuclear complexes, 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone (H2L) was synthesized, highlighting the use of bromo-fluoro-methylbenzoate derivatives in creating compounds with significant fluorescence properties. This work underlines the importance of these compounds in the development of new materials for optical applications, including sensing and imaging technologies (Ji Chang–you, 2012).

Advanced Materials and Methodologies

Novel Synthesis of 3-substituted 2,3-dihydrobenzofurans
A method for synthesizing 3-substituted 2,3-dihydrobenzofurans from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, involving bromo and fluoro intermediates, showcases the application of such compounds in developing new methodologies for drug discovery. This indicates their potential utility in synthesizing bioactive compounds with therapeutic properties (Abdul kadar Shaikh & G. Varvounis, 2014).

Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline
The key intermediate for synthesizing anticancer drugs, showcasing the critical role of bromo-fluoro-methylbenzoate derivatives in medicinal chemistry for developing cancer therapeutics. This highlights the compound's contribution to synthesizing intermediates pivotal in drug development (Cao Sheng-li, 2004).

Safety And Hazards

The safety information available indicates that Ethyl 5-bromo-4-fluoro-2-methylbenzoate may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 5-bromo-4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDZZBGNONNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4-fluoro-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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